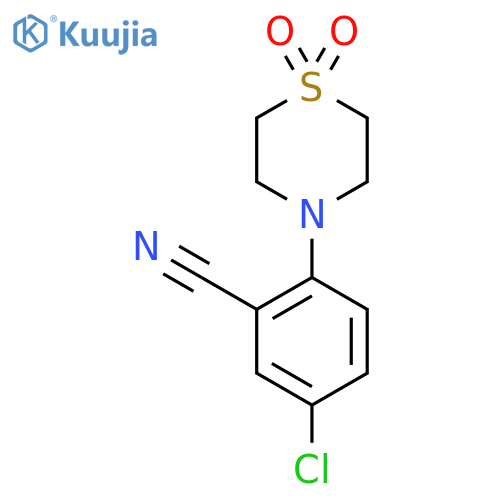Cas no 1271453-28-1 (5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile)

1271453-28-1 structure
商品名:5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile
- 5-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzonitrile
- 5-chloro-2-(1,1-dioxo-1$l^{6},4-thiomorpholin-4-yl)benzonitrile
- Z991552918
- Benzonitrile, 5-chloro-2-(1,1-dioxido-4-thiomorpholinyl)-
- 5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile
-
- インチ: 1S/C11H11ClN2O2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-17(15,16)6-4-14/h1-2,7H,3-6H2
- InChIKey: VMKSBEUOQIWPIZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C#N)C=1)N1CCS(CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 409
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 69.6
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-103606-5.0g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 5g |
$2152.0 | 2023-06-10 | |
| Enamine | EN300-103606-0.25g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00957916-1g |
5-Chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 98% | 1g |
¥3717.0 | 2023-04-03 | |
| Enamine | EN300-103606-0.5g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14729-500MG |
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
| Enamine | EN300-103606-10.0g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$3191.0 | 2023-06-10 | |
| Enamine | EN300-103606-10g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$3191.0 | 2023-10-28 | |
| 1PlusChem | 1P019ZF7-10g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 10g |
$4006.00 | 2023-12-25 | |
| 1PlusChem | 1P019ZF7-2.5g |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 2.5g |
$1859.00 | 2023-12-25 | |
| 1PlusChem | 1P019ZF7-250mg |
5-chloro-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzonitrile |
1271453-28-1 | 95% | 250mg |
$516.00 | 2024-07-09 |
5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1271453-28-1 (5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile) 関連製品
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1271453-28-1)5-chloro-2-(1,1-dioxo-1λ?-thiomorpholin-4-yl)benzonitrile

清らかである:99%
はかる:1g
価格 ($):487.0